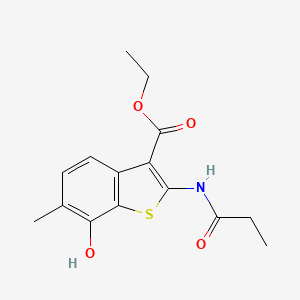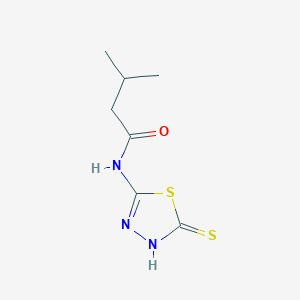![molecular formula C15H13FN2S B1387510 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine CAS No. 1170431-66-9](/img/structure/B1387510.png)
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, or 1-FMBP, is a novel synthetic molecule with potential applications in a variety of scientific research fields. It is a member of the pyrrolo[3,2-c]pyridine family, which is characterized by a five-membered heterocyclic ring system. 1-FMBP has the potential to be used in a variety of research applications, including drug discovery, cell signaling, and chemical biology.
Aplicaciones Científicas De Investigación
1-FMBP has potential applications in a variety of scientific research fields. In drug discovery, 1-FMBP can be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. In cell signaling, 1-FMBP can be used to study the role of G-protein coupled receptors in signal transduction pathways. In chemical biology, 1-FMBP can be used to study the role of small molecules in protein-protein interactions. Additionally, 1-FMBP can be used to study the role of small molecules in modulating gene expression.
Mecanismo De Acción
1-FMBP acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates it, leading to a cascade of downstream signaling events. These signaling events ultimately result in the activation of various cellular processes, such as gene expression and cell proliferation.
Biochemical and Physiological Effects
1-FMBP has been shown to modulate a variety of biochemical and physiological processes. In vitro, 1-FMBP has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the expression of various genes involved in various cellular processes. In vivo, 1-FMBP has been shown to modulate the activity of various hormones, such as glucagon and insulin. Additionally, 1-FMBP has been shown to affect the development of various organs and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-FMBP has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 1-FMBP is relatively non-toxic, making it suitable for use in biological experiments. However, 1-FMBP does have some limitations. It is not known to be active at other G-protein coupled receptors, and it is not known to be active at other types of receptors. Additionally, 1-FMBP has not been extensively studied in vivo, and so its effects in living organisms are not well understood.
Direcciones Futuras
1-FMBP has potential applications in a variety of scientific research fields. There are several future directions that could be explored. For example, 1-FMBP could be used to study the role of small molecules in modulating gene expression. Additionally, 1-FMBP could be used to study the role of G-protein coupled receptors in signal transduction pathways. Furthermore, 1-FMBP could be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. Finally, 1-FMBP could be used to study the effects of small molecules on various organs and tissues.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMCQNPPCUYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)


![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)

![{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387435.png)

![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)


![2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1387447.png)

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)